1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
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Overview
Description
1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is a heterocyclic organic compound It features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioether linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring or phenyl groups.
Scientific Research Applications
1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the methoxyphenyl and thioether groups can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-imidazole dicarboxylate: Another imidazole derivative with different substituents.
2-Phenyl-2-imidazoline: A compound with a similar imidazole core but different functional groups.
Uniqueness
1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is unique due to its specific combination of a methoxyphenyl group and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
677343-14-5 |
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Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H18N2OS/c1-20-14-4-8-16(9-5-14)21-15-6-2-13(3-7-15)12-17-18-10-11-19-17/h2-9H,10-12H2,1H3,(H,18,19) |
InChI Key |
RYRUEQXYBTUZSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CC3=NCCN3 |
Origin of Product |
United States |
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